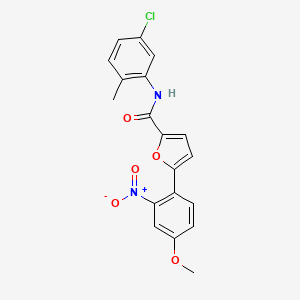
N-(5-chloro-2-methylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H15ClN2O5 and its molecular weight is 386.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-chloro-2-methylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H15ClN2O4 |
| Molecular Weight | 334.75 g/mol |
| CAS Number | 81962-58-5 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, leading to apoptosis in cancer cells. The presence of both a chloro and nitro group enhances its reactivity and potential interaction with cellular macromolecules.
Key Mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
- Induction of Apoptosis : The compound has been reported to induce apoptosis through mitochondrial pathways, which is crucial for cancer treatment.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antibacterial properties, although further research is required to confirm these findings.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound against different cancer cell lines and microorganisms.
Anticancer Activity
A notable study assessed the compound's effectiveness against various human cancer cell lines:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Moderate |
| HCT116 (Colon) | 12.8 | High |
| A549 (Lung) | 18.6 | Moderate |
The IC50 values indicate that the compound exhibits significant cytotoxicity against HCT116 cells, making it a candidate for further development as an anticancer drug.
Antimicrobial Activity
In antimicrobial assays, the compound demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that while the compound has some antimicrobial potential, its efficacy varies significantly across different bacterial strains.
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested on HCT116 colon cancer cells. The study found that treatment with the compound led to a reduction in cell viability by over 70% after 48 hours, indicating strong anticancer properties.
Case Study 2: Antimicrobial Testing
A separate study investigated the antimicrobial effects of the compound against clinical isolates of Staphylococcus aureus. The results showed that at a concentration of 32 µg/mL, the compound effectively inhibited bacterial growth, suggesting potential as an antimicrobial agent.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c1-11-3-4-12(20)9-15(11)21-19(23)18-8-7-17(27-18)14-6-5-13(26-2)10-16(14)22(24)25/h3-10H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUYLZDDXHJZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













